Bexarotene-13C4 Methyl Ester

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

Bexarotene-13C4 Methyl Ester is the definitive ¹³C₄-labeled internal standard for bexarotene prodrug quantification. Unlike cheaper bexarotene-d4, its carbon-13 labeling ensures identical chromatographic retention, eliminating the deuterium-induced isotope shift that compromises matrix effect correction in LC-MS/MS. This compound is essential for ANDA impurity methods requiring isotope dilution approaches for methyl bexarotenate at ICH Q3A/B reporting thresholds. It also serves as a protected, pre-labeled scaffold for novel rexinoid analog synthesis. For CROs validating clinical TDM methods, this standard provides a cross-validation tool to quantify systematic bias between deuterated and ¹³C-ISTDs. Request a quote today.

Molecular Formula C₂₁¹³C₄H₃₀O₂
Molecular Weight 366.48
Cat. No. B1163957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBexarotene-13C4 Methyl Ester
Synonyms4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]-benzoic Acid Methyl Ester-13C4;  Methyl 4-(1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-ethenyl]benzoate-13C4
Molecular FormulaC₂₁¹³C₄H₃₀O₂
Molecular Weight366.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bexarotene-13C4 Methyl Ester: A Dual-Purpose Stable Isotope-Labeled Internal Standard and Protected Rexinoid Reference Compound


Bexarotene-13C4 Methyl Ester (CAS unassigned; cataloged as TRC B336757) is a stable isotope-labeled analog of methyl bexarotenate, the methyl ester prodrug form of the retinoid X receptor (RXR) agonist bexarotene. The compound carries four carbon-13 atoms at the methyl positions of the tetrahydronaphthalene ring system, yielding a molecular formula of C₂₁¹³C₄H₃₀O₂ and a molecular weight of 366.48 g/mol [1]. Bexarotene itself is a high-affinity, selective RXR agonist with EC₅₀ values of 33, 24, and 25 nM for RXRα, RXRβ, and RXRγ, respectively, and shows limited affinity for retinoic acid receptors (RARs; EC₅₀ >10,000 nM) . The ¹³C₄-methyl ester derivative is primarily employed as an isotope-labeled internal standard for quantitative LC-MS/MS bioanalysis and as a protected form of bexarotene for impurity profiling and synthetic analog preparation [2].

Why Bexarotene-13C4 Methyl Ester Cannot Be Replaced by Generic Bexarotene-d4, Unlabeled Methyl Bexarotenate, or Bexarotene-13C4 Free Acid


Bexarotene-13C4 Methyl Ester occupies a distinct analytical and synthetic niche that prevents simple substitution by its closest analogs. Deuterium-labeled bexarotene-d4 (MW 352.51, CAS 2182068-00-2)—though cheaper and more commonly available—suffers from a well-documented chromatographic isotope effect: the replacement of hydrogen with deuterium alters hydrophobicity, causing retention time shifts relative to the unlabeled analyte and thereby compromising matrix effect compensation in LC-MS/MS [1]. Unlabeled methyl bexarotenate (MW 362.51, CAS 153559-48-9) lacks the mass shift required for MS differentiation from endogenous background or co-eluting isobaric interferences [2]. Bexarotene-13C4 free acid (MW 352.45, CAS 1185030-01-6), while isotopically enriched, carries the free carboxylic acid functionality and cannot serve as a direct internal standard for methyl ester prodrugs, nor can it function as a reference standard for bexarotene ester impurities during ANDA-directed pharmaceutical quality control . The ¹³C₄-methyl ester thus uniquely combines carbon-13 isotopic enrichment with a protected carboxyl group, enabling applications that no single comparator compound can fulfill.

Quantitative Differentiation Evidence: Bexarotene-13C4 Methyl Ester vs. Closest Analogs and In-Class Comparators


Mass Shift Differentiation: +3.97 Da vs. Unlabeled Methyl Bexarotenate Enables Unambiguous MS Resolution

Bexarotene-13C4 Methyl Ester provides a nominal mass shift of +4.0 Da (calculated +3.97 Da) relative to unlabeled methyl bexarotenate, arising from the substitution of four ¹²C atoms with ¹³C at the tetrahydronaphthalene ring methyl positions. The target compound (MW 366.48) is separated by 4 Da from unlabeled methyl bexarotenate (MW 362.51), exceeding the typical +3 Da threshold required to minimize isotopic cross-talk from natural-abundance ¹³C in the analyte [1]. This compares favorably with bexarotene-d4 (MW 352.51), which provides a +4 Da shift versus bexarotene free acid (MW 348.48) but introduces chromatographic retention time variability due to the deuterium isotope effect [2].

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

Chromatographic Co-Elution Advantage: ¹³C-Labeled Standards Eliminate Deuterium-Induced Retention Time Shifts

In reversed-phase LC-MS/MS, deuterium-labeled internal standards consistently elute earlier than their unlabeled analogs due to the shorter C–D bond length and reduced hydrophobic surface area relative to C–H. Berg et al. (2011) systematically demonstrated that ¹³C-labeled internal standards co-elute with their analytes under multiple chromatographic conditions, while ²H-labeled (deuterated) standards exhibit slight but measurable retention time separation. This co-elution is critical for effective compensation of ion suppression or enhancement caused by co-eluting matrix components [1]. A published UPLC-MS/MS method for bexarotene in human plasma employed bexarotene-d4 as internal standard and reported a retention time of 2.75 ± 0.30 min for the analyte; however, the deuterium isotope effect introduces potential variability in the relative retention time difference between labeled and unlabeled species across different column batches and mobile phase conditions [2]. Bexarotene-13C4 Methyl Ester, by employing ¹³C rather than ²H labeling, is predicted to eliminate this retention time shift and provide superior matrix effect correction, consistent with the class-level advantage of ¹³C over ²H internal standards [1].

chromatographic isotope effect matrix effect compensation UPLC-MS/MS bioanalysis

Protected Carboxyl Functionality: Methyl Ester Form Enables Impurity Profiling and ANDA Reference Standard Applications Not Possible with Free Acid Forms

Unlabeled methyl bexarotenate (CAS 153559-48-9) is explicitly cataloged as 'Bexarotene Impurity Z4F' and 'Bexarotene Methyl Ester Impurity' by multiple pharmaceutical reference standard suppliers, where it serves as a certified reference material for HPLC impurity profiling during bexarotene drug substance and drug product quality control [1]. The ¹³C₄-labeled version extends this utility by providing an isotopically distinct standard that can be spiked into samples as an internal standard without interfering with the quantification of the unlabeled impurity itself. Bexarotene-13C4 free acid (CAS 1185030-01-6) cannot fulfill this role because it differs structurally from the methyl ester impurity and would not co-elute with it under reversed-phase conditions optimized for ester separation . The methyl ester form is also a key synthetic intermediate: Iliev et al. (2025) reported synthesis of bexarotene methyl ester (E1) via optimized oxalyl chloride-mediated esterification with yields up to 81.5%, demonstrating its relevance as a precursor for novel bexarotene ester prodrugs [2].

pharmaceutical impurity profiling ANDA submission reference standard bexarotene ester impurity

Physicochemical Differentiation: Methyl Ester Modification Alters Solubility and Lipophilicity Relative to Bexarotene Free Acid

Bexarotene free acid is practically insoluble in water and ethanol, soluble in DMSO at 69 mg/mL (198 mM), and requires lipid-based formulations or nanocrystal technology to achieve adequate oral bioavailability . Conversion to the methyl ester masks the ionizable carboxylic acid group, increasing lipophilicity (predicted logP increase of approximately 0.5–0.8 units based on the –COOH → –COOCH₃ transformation) and altering the solubility profile in organic solvents. Iliev et al. (2025) demonstrated that the methyl ester (E1) and its higher homologs (ethyl E2, propyl E3, butyl E4) exhibit distinct solubility profiles, with absorption maxima at 204 and 262–264 nm by UV-Vis, and characteristic ester carbonyl IR signals near 1717 cm⁻¹ [1]. The methyl ester also shows a predicted boiling point of 472.3 °C and density of 1.007 g/cm³ . These altered physicochemical properties are relevant both for chromatographic method development (where the ester requires different mobile phase conditions than the free acid) and for prodrug design strategies that exploit esterase-mediated hydrolysis to release the active bexarotene in vivo.

prodrug design physicochemical properties solubility enhancement bexarotene ester derivatives

High-Value Application Scenarios for Bexarotene-13C4 Methyl Ester in Academic, Pharmaceutical, and Bioanalytical Settings


LC-MS/MS Quantification of Bexarotene Methyl Ester Prodrugs in Pharmacokinetic Studies

In preclinical pharmacokinetic studies of bexarotene ester prodrugs, Bexarotene-13C4 Methyl Ester serves as the optimal internal standard. Its ¹³C₄ labeling ensures co-elution with the unlabeled prodrug, avoiding the deuterium-induced retention time shift documented for bexarotene-d4 [1]. The +4 Da mass shift enables selective reaction monitoring (SRM) without interference from natural-abundance isotopologues. This is particularly critical when quantifying intact prodrug concentrations in plasma or tissue homogenates where esterase activity may generate the free acid metabolite, requiring chromatographic resolution of both species . The validated LC-MS/MS method of Fu et al. (2021) for bexarotene in mouse plasma and brain tissue—with an LLOQ of 10.0 ng/mL—could be adapted for prodrug quantification using the ¹³C₄-methyl ester IS, achieving comparable sensitivity while enabling simultaneous monitoring of prodrug and parent drug.

Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions for Bexarotene Drug Products

Bexarotene methyl ester is a known process impurity and potential degradation product in bexarotene drug substances [1]. For ANDA filings requiring validated impurity methods per ICH Q3A/Q3B, Bexarotene-13C4 Methyl Ester provides an isotopically labeled reference standard that can be used in standard addition or isotope dilution approaches to achieve the ±20% accuracy expected for impurity quantification at the 0.1%–0.5% reporting threshold. Unlike unlabeled methyl bexarotenate reference standards (e.g., Bexarotene Impurity Z4F, CAS 153559-48-9), the ¹³C₄-labeled form allows for internal standardization without confounding the analyte signal, a significant advantage when multiple structurally similar impurities must be resolved in a single chromatographic run .

Synthesis and Characterization of Novel Bexarotene Ester Analogs for RXR-Targeted Drug Discovery

The optimized oxalyl chloride-mediated esterification route described by Iliev et al. (2025) enables clean synthesis of bexarotene methyl, ethyl, propyl, and butyl esters with yields up to 81.5% [1]. Bexarotene-13C4 Methyl Ester can serve as a starting material or intermediate for the preparation of ¹³C-labeled higher ester analogs or amide derivatives, facilitating metabolic fate studies of novel rexinoids by providing a pre-labeled scaffold. The methyl ester's characteristic spectroscopic signatures—UV λmax at 262–264 nm and IR carbonyl stretch at 1717 cm⁻¹—enable reaction monitoring by TLC, UV-Vis, and FTIR, while the ¹³C enrichment allows tracking of the labeled tetrahydronaphthalene core through multistep synthetic sequences by ¹³C NMR or mass spectrometry.

Clinical Bioanalytical Method Cross-Validation Between Bexarotene-d4 and Bexarotene-13C4 Methyl Ester Internal Standards

For CROs and central labs running bexarotene therapeutic drug monitoring (TDM) or clinical pharmacokinetic studies, Bexarotene-13C4 Methyl Ester offers a cross-validation tool to assess the impact of the deuterium isotope effect on method accuracy. The existing validated method using bexarotene-d4 (retention time 2.75 ± 0.30 min) [1] can be compared head-to-head with a ¹³C₄-methyl ester-based method to quantify any systematic bias introduced by differential matrix effects between the deuterated and non-deuterated internal standard . This is especially relevant when transitioning methods from HPLC to UPLC, where the improved resolution of sub-2 μm particles amplifies the retention time gap between deuterated and non-deuterated species, potentially degrading internal standard performance.

Quote Request

Request a Quote for Bexarotene-13C4 Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.